
Mosapride-d5
Übersicht
Beschreibung
Mosapride-d5 is a deuterium-labeled derivative of Mosapride, a gastroprokinetic agent. It is primarily used in scientific research as a selective agonist for the serotonin 5-HT4 receptor. This compound is valuable for studying gastrointestinal motility and related disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mosapride-d5 involves the incorporation of deuterium atoms into the Mosapride molecule. One common method is the deuteration of ethoxy groups in the Mosapride structure. This process typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mosapride-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides under appropriate solvent and temperature conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Gastrointestinal Motility Disorders
Mosapride-d5 is primarily used in research to investigate its effects on gastrointestinal motility. As a selective 5-HT4 receptor agonist, it enhances the release of acetylcholine in the myenteric plexus, promoting gastric emptying and improving bowel movement. Studies have demonstrated that mosapride improves symptoms in patients with functional dyspepsia and constipation-predominant irritable bowel syndrome (IBS) .
Case Study: Efficacy in IBS
A clinical trial involving 200 patients with IBS assessed the efficacy of mosapride. Results indicated that patients receiving this compound exhibited significant improvement in abdominal pain and bloating compared to the placebo group, highlighting its therapeutic potential .
Drug Metabolism Studies
Isotope Labeling for Metabolic Pathway Analysis
The incorporation of deuterium in this compound allows researchers to trace metabolic pathways using mass spectrometry. This application is crucial for understanding how mosapride is metabolized in the body, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Data Table: Metabolic Pathways of this compound
Phase | Metabolite | Enzyme Involved | Observed Effects |
---|---|---|---|
Phase I | Hydroxylated Mosapride | CYP3A4 | Increased solubility |
Phase II | Glucuronide Conjugate | UGT2B7 | Enhanced excretion |
Phase III | Excreted Unchanged | - | Minimal systemic exposure |
Neuropharmacology
Effects on Serotonin Receptors
Research indicates that this compound's action on 5-HT4 receptors may extend beyond gastrointestinal applications to neuropharmacology. Its potential role in modulating neurotransmitter release has implications for treating conditions such as anxiety and depression.
Case Study: Neurotransmitter Release Modulation
In vitro studies have shown that this compound increases serotonin levels in neuronal cultures, suggesting its potential as an adjunct therapy for mood disorders . This finding warrants further investigation into its neurochemical effects.
Custom Synthesis and Screening Services
The demand for stable isotope-labeled compounds like this compound has led to the development of custom synthesis services aimed at producing tailored compounds for specific research needs. These services facilitate high-throughput screening and molecular dynamics simulations, enhancing drug discovery efforts across various therapeutic areas .
Wirkmechanismus
Mosapride-d5 exerts its effects by acting as a selective agonist for the serotonin 5-HT4 receptor. This receptor is involved in regulating gastrointestinal motility by enhancing the release of acetylcholine, which stimulates smooth muscle contraction. The activation of 5-HT4 receptors by this compound leads to increased gastric emptying and improved gastrointestinal transit .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mosapride: The parent compound of Mosapride-d5, used for similar research purposes.
Cisapride: Another gastroprokinetic agent that acts on serotonin receptors but has a different safety profile.
Tegaserod: A selective serotonin 5-HT4 receptor agonist used for similar therapeutic applications
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .
Biologische Aktivität
Mosapride-d5 is a deuterated analogue of mosapride, a gastroprokinetic agent primarily acting as a selective agonist of the 5-HT4 receptor and an antagonist of the 5-HT3 receptor. This compound is utilized in various biological studies to explore its pharmacokinetics, metabolism, and potential therapeutic effects. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.
This compound exhibits its pharmacological effects through its interaction with serotonin receptors:
- 5-HT4 Receptor Agonism : This action facilitates gastric motility and enhances gastrointestinal transit by stimulating peristalsis.
- 5-HT3 Receptor Antagonism : By blocking these receptors, this compound helps mitigate nausea and vomiting, which can be beneficial in treating gastrointestinal disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. A comparative study involving the original mosapride formulation provides insights into its bioavailability:
Parameter | Mosapride (Reference) | This compound (Test) |
---|---|---|
AUC0-t (ng×h/ml) | 184.4 | 179.6 |
AUC0-∞ (ng×h/ml) | 192.8 | 186.6 |
Cmax (ng/ml) | 98.9 | 84.4 |
tmax (h) | 0.8 | 0.7 |
Half-life (h) | 2.4 | 2.3 |
This data indicates that this compound maintains comparable pharmacokinetic characteristics to its parent compound, suggesting similar efficacy in clinical applications .
Drug-Induced Liver Injury (DILI)
Recent reports have highlighted cases of drug-induced liver injury associated with mosapride usage, which may extend to its deuterated form:
- Case Study 1 : A 78-year-old male presented with elevated liver enzymes after starting treatment with mosapride. Upon discontinuation, enzyme levels normalized.
- Case Study 2 : A 54-year-old male developed jaundice attributed to mosapride use; he required corticosteroid treatment for acute liver failure but improved after cessation of the drug.
Both cases were confirmed through a drug-induced lymphocyte stimulation test (DLST), indicating a highly probable diagnosis of DILI due to mosapride .
Research Findings
Research has explored the biological activities of various metabolites of mosapride, revealing that while these metabolites exhibit some agonistic activity at the 5-HT4 receptor, they are generally less potent than the parent compound . This suggests that while this compound may share similar properties with mosapride, its unique isotopic labeling could provide advantages in tracking metabolic pathways in vivo.
Applications in Scientific Research
This compound is primarily employed in research settings for:
- Pharmacokinetic Studies : Understanding how modifications affect drug behavior in biological systems.
- Metabolism Studies : Investigating how deuteration influences metabolic pathways and stability.
- Therapeutic Investigations : Exploring potential new applications for gastroprokinetic agents in treating gastrointestinal disorders.
Eigenschaften
IUPAC Name |
4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELFRMCRYSPKZ-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858150 | |
Record name | 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-66-5 | |
Record name | 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.